molecular formula C16H13F3N4O B7546302 N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B7546302
M. Wt: 334.30 g/mol
InChI Key: XLEMBZPJAMYLLP-UHFFFAOYSA-N
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Description

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide, also known as GSK962040, is a small molecule drug that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific receptors in the brain. As mentioned earlier, it has been shown to increase the activity of the GABA-A receptor and bind to the dopamine D3 receptor. These interactions lead to the anxiolytic, sedative, and potentially anti-addictive effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its interactions with the GABA-A and dopamine D3 receptors, it has also been shown to modulate the activity of the 5-HT2A receptor, which is involved in the regulation of mood and cognition (Atack et al., 2011). The drug has also been shown to increase slow wave sleep and decrease REM sleep in rats (Atack et al., 2011).

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to investigate the effects of the drug on specific pathways and systems. However, one limitation is that the drug has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

For research include investigating its potential as a treatment for anxiety disorders, sleep disorders, and drug addiction, as well as its effects on other receptors in the brain.

Synthesis Methods

The synthesis of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves several steps. The first step is the synthesis of 1-(2-bromoethyl)-1H-[1,2,4]triazolo[4,3-a]pyridin-3-amine, which is then reacted with 3-(trifluoromethyl)benzoyl chloride to produce the final product. The synthesis of this compound has been described in detail in a scientific paper by Brough et al. (2011).

Scientific Research Applications

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications. One study investigated its effects on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. The results showed that this compound increased the activity of the GABA-A receptor, leading to anxiolytic and sedative effects (Atack et al., 2011).
Another study investigated the effects of this compound on the dopamine D3 receptor, which is involved in reward and motivation. The results showed that this compound had a high affinity for the dopamine D3 receptor and could potentially be used as a treatment for drug addiction (Heidbreder et al., 2013).

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-10(14-22-21-13-7-2-3-8-23(13)14)20-15(24)11-5-4-6-12(9-11)16(17,18)19/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEMBZPJAMYLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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